4-Bromo-2'-carboethoxybenzophenone

Description

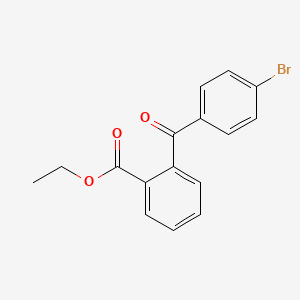

4-Bromo-2'-carboethoxybenzophenone (systematic name: [(4-bromophenyl)(2-ethoxycarbonylphenyl)methanone]) is a brominated benzophenone derivative characterized by a carboethoxy (-COOEt) group at the 2' position and a bromine atom at the 4 position of the benzophenone scaffold. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and photoactive materials. Its structure allows for diverse reactivity, including participation in nucleophilic aromatic substitution, coupling reactions, and cyclization processes.

Properties

IUPAC Name |

ethyl 2-(4-bromobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)14-6-4-3-5-13(14)15(18)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAESXNFKJZRLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289053 | |

| Record name | ethyl 2-(4-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51476-11-0 | |

| Record name | NSC58708 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(4-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromobenzoyl)benzoate typically involves the esterification of 2-(4-bromobenzoyl)benzoic acid with ethanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(4-bromobenzoyl)benzoate may involve a multi-step process starting from readily available raw materials such as bromobenzene and phthalic anhydride. The process includes bromination, Friedel-Crafts acylation, and subsequent esterification steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2'-carboethoxybenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

Substitution: Depending on the nucleophile, products may include various substituted benzoates.

Reduction: The major product is the corresponding alcohol.

Hydrolysis: The products are 2-(4-bromobenzoyl)benzoic acid and ethanol.

Scientific Research Applications

4-Bromo-2'-carboethoxybenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromobenzoyl)benzoate depends on its interaction with molecular targets. For example, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromobenzoyl group can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The ester group may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The carboethoxy group in this compound (electron-withdrawing) contrasts with the methoxy (electron-donating) group in 2-Bromo-4'-methoxyacetophenone. This difference likely alters electrophilic substitution patterns and reactivity .

- Halogen Effects: Bromine at the 4 position (para to ketone) may enhance stability and direct substitution reactions compared to bromine at the 2 position (ortho) in 2-Bromo-4'-methoxyacetophenone .

- Safety Profiles: Brominated acetophenones like 2-Bromo-4'-methoxyacetophenone require strict handling (e.g., skin/eye protection, controlled lab use) due to irritant properties . Similar precautions are inferred for this compound.

Notes

Data Limitations: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.

Research Gaps : Further studies are needed to elucidate its synthesis, stability under thermal/photo conditions, and biological activity.

Safety Inference : Based on analogues, recommend adherence to standard brominated compound protocols (e.g., PPE, ventilation) .

Biological Activity

4-Bromo-2'-carboethoxybenzophenone (CAS Number: 51476-11-0) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzophenone derivatives. Its structure can be represented as follows:

This compound features a bromine atom at the 4-position and an ethoxycarbonyl group at the 2'-position of the benzophenone moiety, which may influence its biological properties.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related α-bromoacryloylamido chalcones have shown that they can induce apoptosis in various cancer cell lines, including murine leukemia (L1210), murine mammary carcinoma (FM3A), and human cervix carcinoma (HeLa) cells. The most active compounds in these studies had IC50 values ranging from 0.24 to 0.84 µM, demonstrating potent antiproliferative effects ( ).

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1k | L1210 | 0.24 |

| 1m | FM3A | 0.52 |

| 2j | HeLa | 0.68 |

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction. For example, flow cytometric analyses revealed that treatment with certain chalcones led to significant increases in the sub-G0–G1 population, indicating apoptosis ( ).

The biological activity of this compound may be attributed to its ability to interact with cellular signaling pathways involved in cell proliferation and survival. Similar compounds have been shown to inhibit tubulin assembly, leading to G2-M phase arrest in the cell cycle ( ). This suggests that the compound could potentially disrupt microtubule dynamics, a common target for anticancer drugs.

Case Studies

One notable study investigated the effects of a series of benzophenone derivatives on tumor cell lines. The results indicated that modifications at the bromine and ethoxycarbonyl positions significantly influenced their biological activity ( ). Although direct data on this compound is scarce, its structural similarities suggest comparable effects.

Clinical Implications

The potential therapeutic applications for compounds like this compound include their use as lead compounds in drug discovery targeting cancer therapies. Further research is needed to explore their full pharmacological profiles and safety profiles in preclinical models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.